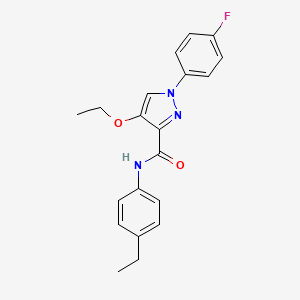

4-ethoxy-N-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

4-ethoxy-N-(4-ethylphenyl)-1-(4-fluorophenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2/c1-3-14-5-9-16(10-6-14)22-20(25)19-18(26-4-2)13-24(23-19)17-11-7-15(21)8-12-17/h5-13H,3-4H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABPILQJCYPPBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=NN(C=C2OCC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-ethoxy-N-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, anticancer, and other pharmacological properties.

The synthesis of pyrazole derivatives typically involves multi-step reactions, often incorporating various substituents to enhance biological activity. For instance, the compound can be synthesized through a reaction involving ethyl 4-fluorobenzoate and appropriate hydrazine derivatives under controlled conditions to yield the desired carboxamide structure.

1. Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. The compound 4-ethoxy-N-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide was evaluated for its Minimum Inhibitory Concentration (MIC) against various pathogens.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 | Bactericidal |

| Escherichia coli | 0.5 | Bactericidal |

| Candida albicans | 0.75 | Fungicidal |

The compound showed potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. The compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

| Cytokine | Inhibition (%) | Standard (Dexamethasone) |

|---|---|---|

| TNF-α | 76% | 86% |

| IL-6 | 72% | 80% |

These results suggest that the compound may serve as a promising candidate for treating inflammatory diseases .

3. Anticancer Activity

Studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells. The compound was tested against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| H460 (Lung Cancer) | 10 | Apoptosis induction |

| A549 (Lung Cancer) | 15 | Cell cycle arrest |

| HT-29 (Colorectal Cancer) | 12 | ROS generation |

The anticancer activity is attributed to the compound’s ability to inhibit cell proliferation and induce apoptotic pathways .

Case Studies

Case Study 1: Evaluation of Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives, including the target compound, highlighted its effectiveness against resistant bacterial strains. The study emphasized the importance of structural modifications in enhancing antimicrobial potency.

Case Study 2: Anti-inflammatory Mechanism Exploration

In another investigation, the anti-inflammatory effects of the pyrazole derivative were assessed using animal models of inflammation. The results indicated a significant reduction in paw edema compared to control groups, supporting its potential therapeutic application in inflammatory conditions .

Scientific Research Applications

Biological Activities

The compound has been investigated for several biological activities, including:

- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit potent anticancer properties. The presence of the fluorine atom and ethoxy group in this compound may enhance its interaction with cancer cell targets, potentially leading to improved efficacy in inhibiting tumor growth .

- Antimicrobial Properties : Similar pyrazole derivatives have shown promising results against various microbial strains. The unique structure of 4-ethoxy-N-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide may contribute to its effectiveness as an antimicrobial agent .

- Anti-inflammatory Effects : Some studies suggest that compounds with a pyrazole backbone can exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Synthetic Methodologies

The synthesis of 4-ethoxy-N-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions, including:

- Formation of the Pyrazole Ring : The initial step often includes the condensation of appropriate hydrazones or hydrazines with carbonyl compounds.

- Substitution Reactions : The introduction of ethoxy and fluorophenyl groups can be accomplished through electrophilic aromatic substitution or nucleophilic substitution methods.

The optimization of these synthetic pathways is crucial for enhancing yield and purity, which can be further evaluated through various analytical techniques such as NMR and mass spectrometry .

Case Studies

Several case studies highlight the applications of this compound:

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives similar to 4-ethoxy-N-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide exhibited significant cytotoxic effects on various cancer cell lines. The study utilized both in vitro and in vivo models to assess the efficacy and mechanism of action, revealing that these compounds could induce apoptosis in cancer cells .

- Antimicrobial Activity Assessment : Another investigation assessed the antimicrobial efficacy of pyrazole derivatives against resistant strains of bacteria. The results indicated that modifications to the pyrazole structure significantly enhanced antimicrobial activity, suggesting a promising avenue for developing new antibiotics based on this scaffold .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Fluorophenyl Substitution

- 1-(4-Fluorophenyl)-N-methyl-N-((2-methylthiazol-4-yl)methyl)-1H-pyrazole-3-carboxamide (Z899051432)

This compound shares the 1-(4-fluorophenyl)pyrazole core but differs in the 3-position carboxamide (linked to a methyl-thiazolylmethyl group). Its molecular weight (331.2 g/mol) is lower than the target compound due to the absence of ethoxy and ethylphenyl groups. Synthesis yielded 76% via coupling of 1-(4-fluorophenyl)pyrazole-3-carboxylic acid with N-methyl-1-(2-methylthiazol-4-yl)methanamine .

Dichlorophenyl and Alkyl Substitution

- AM6545 and AM4113 These analogs feature 1-(2,4-dichlorophenyl)pyrazole cores with 3-carboxamide substituents (e.g., cyanobutynyl or alkylphenyl groups).

Carboxamide Modifications

Heteroaromatic Carboxamides

- 5-(4-Fluorophenyl)-1-phenyl-N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide (1F)

This compound replaces the ethylphenyl carboxamide with a pyridyl group. Solvent screening (DMF, MeOH) improved yields slightly, suggesting solvent polarity impacts carboxamide coupling efficiency .

Thiadiazolyl Carboxamides

Bioactivity and Therapeutic Potential

- 5F-AB-FUPPYCA A psychoactive analog with a fluoropentyl chain and 5-(4-fluorophenyl)pyrazole core. Its N-(1-amino-3-methyl-1-oxobutan-2-yl) carboxamide group may facilitate cannabinoid receptor interactions, highlighting the role of carboxamide substituents in CNS activity .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Key Findings and SAR Insights

Fluorophenyl vs. Dichlorophenyl : The 4-fluorophenyl group (present in the target compound and Z899051432) offers moderate electronic effects, whereas dichlorophenyl (AM6545) may enhance lipophilicity and receptor affinity .

Carboxamide Diversity : Ethylphenyl carboxamides (target compound) likely improve metabolic stability compared to heteroaromatic analogs (e.g., pyridyl or thiadiazolyl), which may enhance solubility but reduce half-life .

Synthetic Challenges : Solvent choice (e.g., DMF vs. MeOH) minimally impacts yields for pyridyl carboxamides, suggesting robust coupling conditions for pyrazole-3-carboxylic acids .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-ethoxy-N-(4-ethylphenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, and what intermediates are critical?

- Methodological Answer : The compound is synthesized via multi-step protocols starting from substituted pyrazole precursors. For example, analogous pyrazole carboxamides are prepared by condensing intermediates like 5-phenyl-1-pentanol derivatives with aryl halides or isocyanates under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Key intermediates include ethoxy-substituted pyrazole cores and functionalized aryl amines, with purification via silica chromatography .

- Critical Intermediates : Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate derivatives (similar to ) and fluorophenyl-substituted amines are pivotal for introducing substituents.

Q. How is the molecular structure of this compound confirmed in academic research?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for related pyrazole derivatives (e.g., bond lengths: C–C ≈ 1.48 Å, torsion angles < 5° deviations). Complementary techniques include:

- ¹H/¹³C NMR : To verify substituent integration and coupling patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm).

- LC-MS/MS : For molecular weight validation and purity assessment (>95% by area normalization) .

Q. What in vitro assays are used for preliminary bioactivity screening?

- Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease panels) are conducted at 10 µM–1 mM concentrations. For example, fluorogenic substrates quantify activity loss, with IC₅₀ values calculated using nonlinear regression. Selectivity is assessed against off-target enzymes (e.g., CYP450 isoforms) to prioritize lead optimization .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this pyrazole carboxamide?

- Methodological Answer : Yield optimization involves:

- Solvent Screening : Polar aprotic solvents (DMAC, DMSO) enhance solubility of aromatic intermediates.

- Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation, reducing byproducts.

- Computational Guidance : Quantum mechanical calculations (DFT) predict transition-state energetics, identifying rate-limiting steps. Experimental validation via DoE (Design of Experiments) refines temperature/pH parameters .

Q. What strategies address poor aqueous solubility during formulation studies?

- Methodological Answer :

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the ethoxy or carboxamide positions.

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–120 nm, PDI < 0.2) using microfluidics.

- Co-Crystallization : Co-formers like succinic acid improve dissolution rates (e.g., 2.5-fold increase in PBS pH 7.4) .

Q. How should conflicting bioactivity data across studies be resolved?

- Methodological Answer :

- Dose-Response Reanalysis : Validate assays using standardized protocols (e.g., CLSI guidelines) to exclude batch variability.

- Target Engagement Studies : Use SPR (Surface Plasmon Resonance) to measure binding kinetics (KD, kon/koff), resolving discrepancies between enzymatic and cellular assays.

- Meta-Analysis : Pool data from independent labs using fixed/random-effects models to identify outliers .

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Methodological Answer :

- Docking Simulations : AutoDock Vina or Glide docks the compound into X-ray structures of target proteins (e.g., kinase ATP-binding sites). Scoring functions (e.g., MM-GBSA) rank binding poses.

- MD Simulations : GROMACS runs 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2.0 Å).

- ADMET Prediction : SwissADME forecasts pharmacokinetic properties (e.g., logP = 3.2, BBB permeability) to guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.